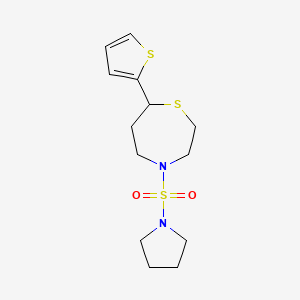

4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S3/c16-20(17,14-6-1-2-7-14)15-8-5-13(19-11-9-15)12-4-3-10-18-12/h3-4,10,13H,1-2,5-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQRSZFNCNEQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the thiophene and pyrrolidine groups. The sulfonyl group is usually added in the final steps to ensure stability and prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The pyrrolidine and thiophene rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce the corresponding sulfide.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development : The compound is being investigated for its potential as a therapeutic agent. Similar compounds have shown promise in treating various conditions, including:

- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties. The incorporation of the pyrrolidine moiety enhances the bioactivity against resistant bacterial strains .

- Anticancer Properties : Research indicates that thiazepane derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways. This compound's structure allows for modifications that may enhance its efficacy against different cancer types .

- Phosphodiesterase Inhibition : Compounds related to this structure have been studied for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in various physiological processes. This inhibition can lead to therapeutic effects in conditions like erectile dysfunction and pulmonary hypertension .

Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as an essential building block for synthesizing more complex molecules. It can be utilized in multi-step synthesis processes to create novel compounds with desired pharmacological properties.

- Cascade Reactions : Its unique structure allows it to participate in cascade reactions, leading to the formation of diverse chemical entities. For instance, it can react with other electrophiles to generate functionalized derivatives that are valuable in drug discovery .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those related to 4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating enhanced potency compared to traditional sulfonamides.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of thiazepane derivatives. The study reported that modifications on the thiazepane ring significantly affected cytotoxicity against different cancer cell lines, suggesting that structural variations could lead to more effective anticancer agents.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Core Structural Variations

The thiazepane core is a common feature among analogs, but substituents at positions 4 and 7 vary significantly:

Key Observations :

- The pyrrolidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to bulky tert-butyl or fluorophenyl groups in analogs .

- Thiophen-2-yl at position 7 is conserved in multiple analogs (e.g., BG14863, compound 4 in ), suggesting its role in π-π stacking interactions with biological targets .

Biological Activity

4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a sulfonyl group, a thiophene ring, and a thiazepane core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 4-pyrrolidin-1-ylsulfonyl-7-thiophen-2-yl-1,4-thiazepane. Its molecular formula is , with a molecular weight of approximately 306.48 g/mol. The presence of the thiophene and thiazepane rings contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.48 g/mol |

| IUPAC Name | 4-pyrrolidin-1-ylsulfonyl-7-thiophen-2-yl-1,4-thiazepane |

| CAS Number | 1705356-94-0 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind selectively to these targets, potentially inhibiting their activity or altering their function, which can lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. This potential has been explored in various in vitro studies.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Thiazolidinones : A review highlighted the diverse biological activities of thiazolidinone derivatives, which share structural similarities with thiazepanes. These derivatives demonstrated antimicrobial, anticancer, and anti-inflammatory properties, suggesting that modifications in the thiazolidinone structure could enhance biological efficacy .

- Synthesis and Evaluation : Research involving the synthesis of sulfonamide derivatives incorporating thiazole rings reported promising anti-cancer activities against human liver cancer cells. The study emphasized structure-activity relationships that could guide future drug design .

- Antimicrobial Testing : A comparative study on sulfonamide compounds showed that those with thiophene rings exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts, indicating the importance of this moiety in biological effectiveness .

Q & A

Basic: What synthetic methodologies are reported for constructing the 1,4-thiazepane core in derivatives like 4-(Pyrrolidin-1-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane?

The 1,4-thiazepane scaffold is typically synthesized via cyclization reactions. For example, bromomethyl-thiophenol derivatives can react with thiourea in methanol under inert atmospheres to form thiazepane intermediates, followed by functionalization . In the case of sulfonylated derivatives like the target compound, PyBroP (bromo-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate) and triethylamine (EtN) in 1,4-dioxane are effective coupling agents for introducing sulfonyl groups at ambient temperature (20°C, 2 hours) . Key steps include:

- Cyclization : Use of sulfur/nucleophile-containing precursors.

- Sulfonylation : PyBroP-mediated reactions under inert conditions.

- Purification : Column chromatography or recrystallization for isolating thiazepane derivatives .

Basic: How is the thiophen-2-yl moiety introduced into the 1,4-thiazepane structure?

The thiophen-2-yl group is often incorporated via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For instance, boronic acid derivatives of thiophene can react with halogenated thiazepane precursors using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) and sodium carbonate in 1,4-dioxane at 110°C for 24 hours . Reaction optimization includes:

- Catalyst selection : Pd(PPh) or PdCl(dppf).

- Solvent systems : 1,4-Dioxane/water mixtures for solubility.

- Monitoring : TLC or HPLC to track coupling efficiency .

Advanced: What spectroscopic techniques are critical for characterizing the regiochemistry of sulfonylation in 1,4-thiazepane derivatives?

Regioselective sulfonylation is confirmed via:

- H NMR : Chemical shifts for pyrrolidine sulfonyl protons (δ 3.1–3.3 ppm) and thiazepane ring protons (δ 4.0–4.5 ppm) .

- C NMR : Sulfonyl carbons appear at δ 110–115 ppm, while thiophene carbons resonate at δ 125–140 ppm .

- IR Spectroscopy : Sulfonyl S=O stretches at 1150–1300 cm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods predict the bioactivity of this compound?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins. For example:

- Target selection : Enzymes like cyclooxygenase-2 (COX-2) or kinases, where thiophene and sulfonamide groups are known pharmacophores .

- Parameterization : AMBER or CHARMM force fields for ligand-protein interactions.

- Validation : Compare computed binding energies with experimental IC values from enzyme inhibition assays .

Advanced: What strategies mitigate side reactions during the synthesis of sulfonylated 1,4-thiazepanes?

Common issues include over-sulfonylation or ring-opening. Mitigation strategies:

- Temperature control : Maintain ≤20°C during sulfonylation to prevent decomposition .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive hydroxyl or amine groups .

- Catalyst optimization : Reduce Pd loading (0.5–1 mol%) to minimize undesired cross-coupling .

Advanced: How does the electronic nature of the thiophene substituent influence the reactivity of 1,4-thiazepane derivatives?

Electron-rich thiophenes (e.g., 2-thienyl) enhance nucleophilic aromatic substitution rates due to increased π-electron density. This is critical for:

- Cyclization efficiency : Electron-donating groups stabilize transition states in ring-forming steps .

- Sulfonylation kinetics : Electron-withdrawing groups on thiophene slow sulfonyl group incorporation but improve regioselectivity .

- Bioactivity : Thiophene’s electron-rich nature facilitates π-π stacking in protein binding pockets .

Basic: What purification techniques are recommended for isolating this compound?

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–70% EtOAc) .

- Recrystallization : Use methanol/water or dichloromethane/n-pentane mixtures .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced: What mechanistic insights explain the regioselectivity of PyBroP-mediated sulfonylation in 1,4-thiazepanes?

PyBroP activates sulfonic acids into reactive sulfonyl phosphonium intermediates, which undergo nucleophilic attack by the pyrrolidine nitrogen. Regioselectivity arises from:

- Steric effects : Bulky substituents on the thiazepane ring direct sulfonylation to less hindered sites.

- Electronic effects : Electron-rich amines (e.g., pyrrolidine) react preferentially over weaker nucleophiles .

Basic: What stability challenges are associated with 1,4-thiazepane derivatives, and how are they addressed?

- Oxidative degradation : Store compounds under argon at –20°C to prevent sulfonyl group oxidation .

- Hydrolysis : Avoid aqueous acidic/basic conditions; use anhydrous solvents during synthesis .

- Light sensitivity : Amber glassware and UV-protective storage minimize photodegradation .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of thiophene-containing 1,4-thiazepanes?

SAR strategies include:

- Thiophene substitution : Introduce halogens (e.g., bromine) or methoxy groups to modulate lipophilicity and target engagement .

- Sulfonamide variation : Replace pyrrolidine with piperidine or morpholine to alter pharmacokinetics .

- Ring modifications : Explore 1,4-diazepane analogs to evaluate conformational flexibility impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.